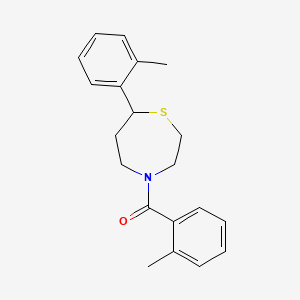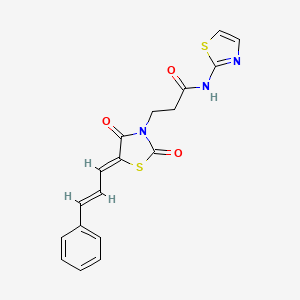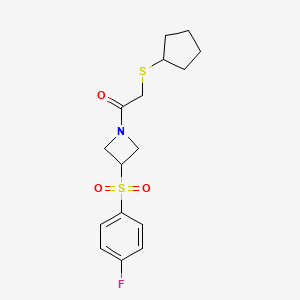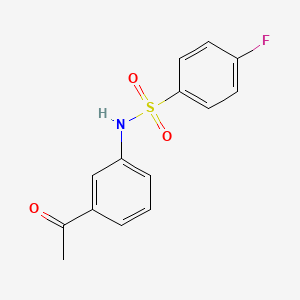
o-Tolyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without a specific structural diagram or more detailed information, it’s not possible to provide an accurate molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For example, reactions of o-tolyl compounds with boranes have been shown to give complex mixtures, resulting from hydride/aryl exchange, dimerization and borane elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its boiling point, flash point, specific gravity, and refractive index. For example, o-Tolyl Isothiocyanate, a related compound, has a boiling point of 239 °C, a flash point of 107 °C, a specific gravity of 1.11, and a refractive index of 1.64 .科学的研究の応用
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds with structural similarities to o-Tolyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone. For instance, Aslan et al. (2017) presented the synthesis of a new Schiff base and its metal(II) complexes. They characterized these compounds using various techniques and explored their antimicrobial and catalytic activities. This indicates a broader interest in thiazolyl-based compounds for their potential applications in antimicrobial and catalytic processes (Aslan, Akkoç, Kökbudak, & Aydın, 2017).
Antibacterial Screening
Landage, Thube, and Karale (2019) synthesized a new series of thiazolyl pyrazole and benzoxazole compounds and screened them for antibacterial activities. Their work contributes to the growing body of research aimed at developing new antimicrobial agents from thiazolyl-based compounds, showcasing the potential of these molecules in combating bacterial infections (Landage, Thube, & Karale, 2019).
Catalytic Activities
Explorations into the catalytic capabilities of compounds similar to this compound have shown promising results. For example, the study by Speziali, Robles-Dutenhefner, and Gusevskaya (2007) on the palladium-catalyzed oxidation of monoterpenes highlights the potential of utilizing such compounds in selective oxidation processes, which are crucial in various chemical manufacturing industries (Speziali, Robles-Dutenhefner, & Gusevskaya, 2007).
Molecular Docking Studies
Molecular docking studies, such as those by Shahana and Yardily (2020), have been conducted to understand the interaction of synthesized thiazolyl compounds with bacterial enzymes. These studies aim to elucidate the mechanism of action of these compounds and their potential as antibacterial agents, indicating a methodical approach to drug development based on the structural motifs similar to this compound (Shahana & Yardily, 2020).
作用機序
The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is typically discussed in the context of biological systems (for drugs or bioactive compounds) or chemical reactions (for catalysts or reactive species). Without more specific information about the intended use or context for this compound, it’s difficult to provide details about its mechanism of action .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. For instance, o-Tolyl Isothiocyanate is considered harmful if swallowed, in contact with skin or if inhaled. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
特性
IUPAC Name |
(2-methylphenyl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-15-7-3-5-9-17(15)19-11-12-21(13-14-23-19)20(22)18-10-6-4-8-16(18)2/h3-10,19H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWCREKBWUAJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2986763.png)







![Ethyl 2-[(1-methylpyrrolidin-3-yl)methylamino]acetate](/img/structure/B2986775.png)

![2-[[2-[(8,8-Dimethyl-2-oxo-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]benzamide](/img/structure/B2986779.png)


![N-(pyridin-3-ylmethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2986786.png)